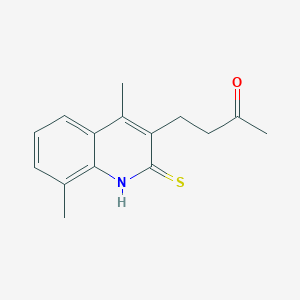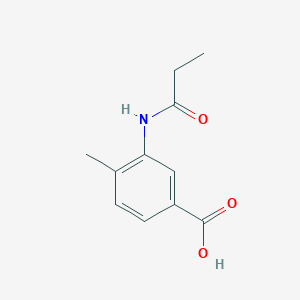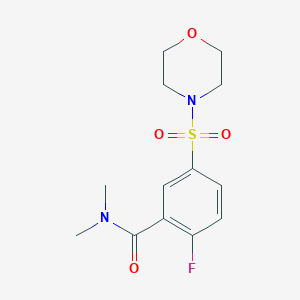![molecular formula C15H9N3O4 B5727885 {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPF is a member of the nitrofuran family, which has been extensively studied for its antimicrobial and anticancer properties. In
Mecanismo De Acción
The mechanism of action of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is not fully understood. However, studies have suggested that {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its safety and efficacy in humans. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile also has limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile. One area of research is the development of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in humans.
In conclusion, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is a synthetic compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity, and potential therapeutic applications make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
Métodos De Síntesis
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized by the reaction of 2-methoxy-4-nitrobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine. The reaction yields a yellow crystalline product, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has shown promising results in inhibiting the growth of cancer cells. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been studied for its antimicrobial properties, specifically against gram-positive bacteria. In addition, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c1-21-15-7-11(18(19)20)2-4-13(15)14-5-3-12(22-14)6-10(8-16)9-17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXWISTWTZGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)


![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)
